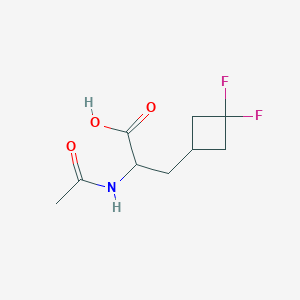

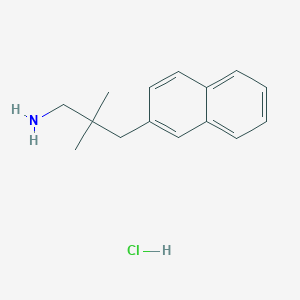

![molecular formula C6H9F2N3 B1484953 2-[1-(difluorométhyl)-1H-pyrazol-4-yl]éthan-1-amine CAS No. 2098071-12-4](/img/structure/B1484953.png)

2-[1-(difluorométhyl)-1H-pyrazol-4-yl]éthan-1-amine

Vue d'ensemble

Description

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound that has gained significant attention in scientific research. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The molecular structure of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is represented by the molecular formula C6H9F2N3 . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Applications De Recherche Scientifique

Difluorométhylation tardive

Difluorométhylation tardive: est une technique de pointe qui permet d'introduire des groupes difluorométhyle dans des molécules complexes aux derniers stades de la synthèse. Cette méthode est particulièrement précieuse pour la modification de composés biologiquement actifs, améliorant leurs propriétés telles que la stabilité métabolique et la lipophilie . Le composé en question peut servir de réactif dans ce processus, offrant une voie pour introduire des groupes difluorométhyle dans les hétéroaromatiques par le biais de la chimie radicalaire de type Minisci .

Développement pharmaceutique

Dans le développement pharmaceutique, le groupe difluorométhyle est apprécié pour sa capacité à imiter les propriétés stériques et électroniques du groupe trifluorométhyle tout en offrant une meilleure stabilité métabolique. Le composé en question peut être utilisé pour créer de nouveaux produits pharmaceutiques avec des profils pharmacocinétiques améliorés .

Synthèse agrochimique

L'introduction de groupes difluorométhyle dans les agrochimiques peut modifier considérablement leur activité. Ce composé pourrait être utilisé pour synthétiser de nouvelles classes d'herbicides, de pesticides et de fongicides avec une efficacité et une sélectivité améliorées .

Science des matériaux

En science des matériaux, la capacité du composé à agir comme un élément constitutif de polymères contenant des groupes difluorométhyle pourrait conduire au développement de matériaux aux propriétés uniques, telles que la résistance aux solvants et la stabilité thermique .

Recherche biologique

Recherche biologique: peut bénéficier de l'utilisation potentielle du composé dans l'installation sélective de sites de groupes difluorométhyle sur de grandes biomolécules, telles que les protéines. Cela peut aider à l'étude de la fonction et de la structure des protéines, ainsi qu'au développement de thérapeutiques à base de protéines .

Chimie des procédés

Le composé est également pertinent en chimie des procédés, où son utilisation dans la synthèse de molécules complexes peut rationaliser les processus de fabrication. Ceci est particulièrement important pour la production à grande échelle de produits pharmaceutiques et d'agrochimiques .

.Chimie environnementale

Enfin, en chimie environnementale, le rôle du composé dans la formation de liaisons X–CF2H, où X est l'oxygène, l'azote ou le soufre, peut être crucial. Il peut être utilisé pour étudier le devenir environnemental des composés difluorométhylés et leur impact potentiel sur les écosystèmes .

Mécanisme D'action

Target of Action

The primary target of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.

Mode of Action

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine interacts with SDH by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell. The compound’s difluoromethyl and pyrazole groups likely contribute to its binding affinity for SDH .

Biochemical Pathways

The inhibition of SDH by 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine affects multiple biochemical pathways. Most notably, it disrupts the citric acid cycle and the electron transport chain, both of which are essential for energy production in the cell . This disruption can lead to a variety of downstream effects, including decreased cellular respiration and potential cell death.

Result of Action

The primary result of the action of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is the inhibition of SDH, leading to decreased cellular respiration . This can have a variety of effects at the molecular and cellular levels, potentially leading to cell death. The specific effects would likely depend on the type of cell and its metabolic needs.

Action Environment

The action, efficacy, and stability of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells

Orientations Futures

The future directions of research on 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine and other pyrazole derivatives are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

Analyse Biochimique

Biochemical Properties

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine plays a crucial role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s role in pharmaceutical applications, as they enable the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Cellular Effects

The effects of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the growth of certain cell lines, demonstrating cytotoxic activities against cancer cells . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular processes.

Molecular Mechanism

At the molecular level, 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form X–CF2H bonds is a key aspect of its mechanism of action, enabling it to modify the activity of target enzymes and proteins . These interactions can lead to significant biochemical changes, influencing various cellular pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research and applications.

Dosage Effects in Animal Models

The effects of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the optimal therapeutic window and ensuring the compound’s safe and effective use in medical applications.

Metabolic Pathways

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

The transport and distribution of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its interactions with target biomolecules and cellular processes .

Propriétés

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZTWZIDYATQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1484870.png)

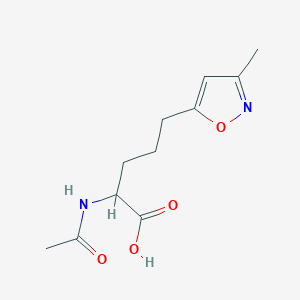

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)

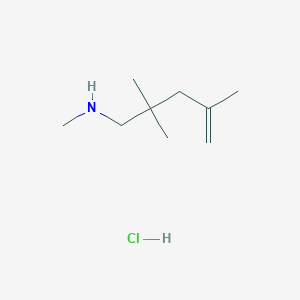

![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)

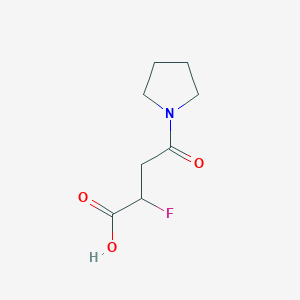

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)

amine hydrochloride](/img/structure/B1484886.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)